molecular formula C15H26N2O6Si B14080534 5'-O-t-butyldimethylsilyluridine CAS No. 54925-65-4

5'-O-t-butyldimethylsilyluridine

Cat. No.: B14080534
CAS No.: 54925-65-4
M. Wt: 358.46 g/mol
InChI Key: IDXWTSSXQWGFCF-OJAKKHQRSA-N
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Description

Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside derivative of uridine. This compound is characterized by the presence of a dimethylsilyl group attached to the 5’-hydroxyl group of uridine. The modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves the protection of the 5’-hydroxyl group of uridine with a dimethylsilyl group. This can be achieved through the reaction of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine-5’-aldehyde, while reduction could produce uridine-5’-alcohol .

Scientific Research Applications

Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylsilyl group enhances the compound’s stability, allowing it to resist enzymatic degradation and participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Uridine, 5’-O-[(1,1-dimethylethyl)diphenylsilyl]-
  • Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-

Uniqueness

Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific modification at the 5’-hydroxyl group, which enhances its stability and solubility compared to other uridine derivatives. This makes it particularly useful in applications requiring high stability and resistance to enzymatic degradation .

Properties

CAS No.

54925-65-4

Molecular Formula

C15H26N2O6Si

Molecular Weight

358.46 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)17-7-6-10(18)16-14(17)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H,16,18,21)/t9-,11-,12-,13-/m1/s1

InChI Key

IDXWTSSXQWGFCF-OJAKKHQRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Origin of Product

United States

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